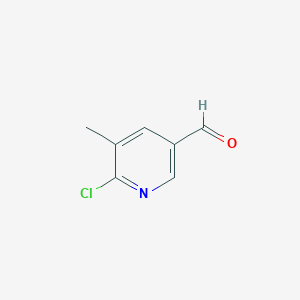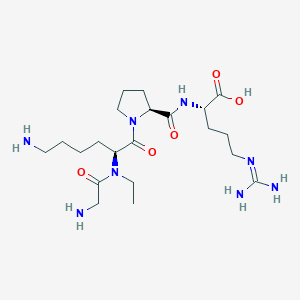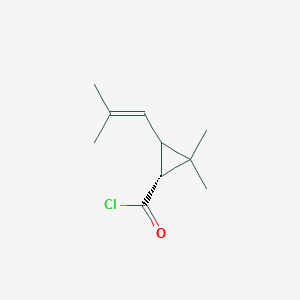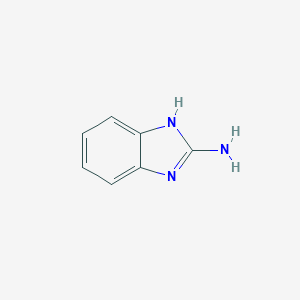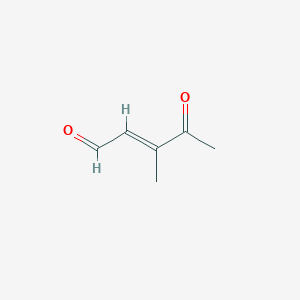
(E)-3-methyl-4-oxopent-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-methyl-4-oxopent-2-enal, also known as 2-pentenal, is a volatile organic compound that is commonly found in various fruits and vegetables. It is a colorless liquid with a strong odor and is widely used in the food industry as a flavoring agent. In recent years, (E)-3-methyl-4-oxopent-2-enal has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Wirkmechanismus
The mechanism of action of (E)-3-methyl-4-oxopent-2-enal varies depending on its application. In medicinal chemistry, it has been shown to inhibit the expression of inflammatory cytokines and induce apoptosis in cancer cells. In biochemistry, it has been shown to react with amino acids and proteins to form AGEs, which can contribute to the development of various diseases. In agriculture, it has been shown to act as a natural insecticide by disrupting the nervous system of insects.
Biochemische Und Physiologische Effekte
(E)-3-methyl-4-oxopent-2-enal has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to reduce inflammation and induce apoptosis in cancer cells. In biochemistry, it has been shown to contribute to the formation of AGEs, which can lead to the development of various diseases. In agriculture, it has been shown to act as a natural insecticide by disrupting the nervous system of insects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-methyl-4-oxopent-2-enal in lab experiments include its low cost, high availability, and ease of synthesis. However, the limitations include its strong odor, volatility, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-methyl-4-oxopent-2-enal. In medicinal chemistry, further research is needed to explore its potential as a novel anti-inflammatory and anti-cancer agent. In biochemistry, further research is needed to understand its role in the formation of AGEs and its potential as a biomarker for various diseases. In agriculture, further research is needed to optimize its use as a natural insecticide and to explore its potential as a flavoring agent for fruits and vegetables. Additionally, further research is needed to investigate the potential environmental impact of (E)-3-methyl-4-oxopent-2-enal and its derivatives.
Synthesemethoden
(E)-3-methyl-4-oxopent-2-enal can be synthesized through several methods, including oxidative cleavage of unsaturated fatty acids, ozonolysis of unsaturated aldehydes, and thermal decomposition of certain amino acids. However, the most common method of synthesis involves the oxidation of 2-penten-1-ol using a suitable oxidizing agent, such as chromium trioxide or potassium permanganate.
Wissenschaftliche Forschungsanwendungen
(E)-3-methyl-4-oxopent-2-enal has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to possess anti-inflammatory and anti-cancer properties. In biochemistry, it has been studied for its role in the formation of advanced glycation end-products (AGEs) and its potential as a biomarker for various diseases. In agriculture, it has been investigated for its potential as a natural insecticide and as a flavoring agent for fruits and vegetables.
Eigenschaften
CAS-Nummer |
160456-54-2 |
|---|---|
Produktname |
(E)-3-methyl-4-oxopent-2-enal |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(E)-3-methyl-4-oxopent-2-enal |
InChI |
InChI=1S/C6H8O2/c1-5(3-4-7)6(2)8/h3-4H,1-2H3/b5-3+ |
InChI-Schlüssel |
PEBMIJGMJUFNQE-HWKANZROSA-N |
Isomerische SMILES |
C/C(=C\C=O)/C(=O)C |
SMILES |
CC(=CC=O)C(=O)C |
Kanonische SMILES |
CC(=CC=O)C(=O)C |
Synonyme |
2-Pentenal, 3-methyl-4-oxo-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



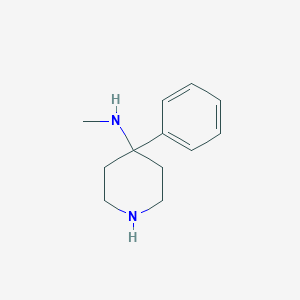

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
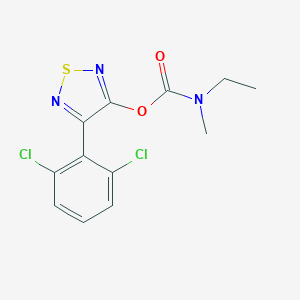
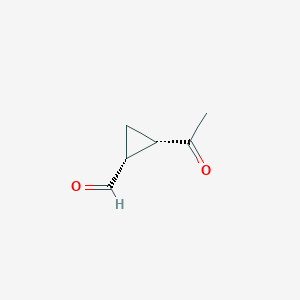
![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)
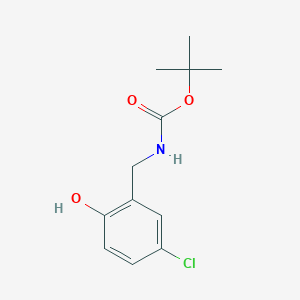
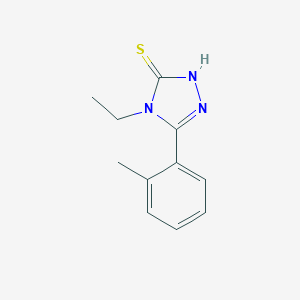
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
